molecular formula C13H13NO5 B13701776 3-(3,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(3,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13701776
M. Wt: 263.25 g/mol
InChI Key: SWNHHMDHMKWXMX-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids This compound is characterized by the presence of a dimethoxyphenyl group, a methyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the isoxazole ring One common method involves the use of hydroxylamine hydrochloride to form an oxime, which is then cyclized to the isoxazole ring under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Another compound with a similar phenyl ring structure but different functional groups.

    3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but different overall structure and biological activity.

Uniqueness

3-(3,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its isoxazole ring and carboxylic acid group, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO5/c1-7-11(13(15)16)12(14-19-7)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,15,16)

InChI Key

SWNHHMDHMKWXMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)O

Origin of Product

United States

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